molecular formula CH4N2S B1600806 Thiourea-15N2 CAS No. 287476-21-5

Thiourea-15N2

Cat. No. B1600806
M. Wt: 78.11 g/mol
InChI Key: UMGDCJDMYOKAJW-SUEIGJEOSA-N
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Description

Synthesis Analysis

Thiourea can be synthesized using a nucleophilic substitution reaction . Urea and Lawesson’s reagent are used as raw materials to prepare thiourea via a one-step method involving the sulfuration reaction . The most beneficial conditions for the reaction were determined to be a reaction time of 3.5 hours, a reaction temperature of 75°C, and a mass ratio of urea to Lawesson’s reagent of 2:1 .


Molecular Structure Analysis

Thiourea-15N2 has a molecular weight of 78.11 . The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .


Chemical Reactions Analysis

Thiourea can serve as a source of sulfide upon reaction with metal ions . For example, mercury sulfide forms when mercuric salts in aqueous solution are treated with thiourea .


Physical And Chemical Properties Analysis

Thiourea-15N2 has a melting point of 170-176 °C (lit.) . The density of thiourea is 1.5±0.1 g/cm^3 . The boiling point is 98.4±23.0 °C at 760 mmHg . The vapour pressure is 40.0±0.2 mmHg at 25°C .

Scientific Research Applications

Agriculture

  • Nitrification and Urease Inhibitor : Thiourea acts as a nitrification and urease inhibitor, effectively reducing urea hydrolyzation, ammonia volatilization, and delaying urea-N mineralization in soils (Zhang De-sheng, 2003).
  • Growth Stimulant : It has been observed to stimulate plant growth and increase yield (Zhang De-sheng, 2003).
  • Photosynthesis and Nitrogen Metabolism : Thiourea enhances photosynthesis rates, chlorophyll concentration, and improves nitrogen metabolism in plants (Garg, Burman, & Kathju, 2006).

Chemistry and Environmental Science

  • Synthesis of Novel Derivatives : Thiourea is pivotal in the synthesis of various organic compounds, showing different medicinal and non-medicinal applications (Suhair M. S. Jambi, 2019).
  • Antioxidant Properties : It exhibits antioxidant effects, notably in copper-induced oxidative damage scenarios (Ben-Zhan Zhu, Antholine, & Frei, 2002).
  • Green Synthesis Methodology : Thiourea derivatives can be synthesized using environmentally friendly methods, emphasizing energy efficiency and reduced environmental impact (Kumavat et al., 2013).

Pesticide and Herbicide Development

  • Pesticide and Herbicide Activities : Thioureas have been extensively researched for their effectiveness in pesticide applications, including antiviral, insecticidal, antibacterial, and herbicidal properties (Xue Wei, 2012).

Analytical and Industrial Applications

  • Chemosensor Development : Utilized in developing chemosensors for detecting anions and neutral analytes in biological, environmental, and agricultural samples (Al-Saidi & Khan, 2022).
  • Voltammetric Determination : Thiourea is used in voltammetric studies for determining its concentration in various samples (Nematollahi & Rafiee, 2003).

Safety And Hazards

Thiourea-15N2 is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Carc. 2 - Repr. 2 . It is harmful if swallowed, suspected of causing cancer, suspected of damaging fertility or the unborn child, and toxic to aquatic life with long-lasting effects . It is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product .

Future Directions

Thiourea is an important substance in organic synthesis and is intensively used in the processes of obtaining drugs . It has a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, which makes its coordination chemistry toward metal ions very significant . Its abilities in complex formation and as heterocycle synthons have great significance in organic synthesis . These ligands have a variety of coordination modes and have wide applications in biological systems . Thiourea derivatives also act as organocatalysts and have been used in many reactions .

properties

IUPAC Name

bis(15N)(azanyl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGDCJDMYOKAJW-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=S)([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464620
Record name Thiourea-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea-15N2

CAS RN

287476-21-5
Record name Thiourea-15N2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287476-21-5
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Synthesis routes and methods I

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
Quantity
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melamine thiourea formaldehyde
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Methyl iodide (169.0 g., 1.19 mole) is added in one portion to a stirred solution of 4,6-diaminopyrimidine-2(1H)thione (146 g., 1.02 mole) in 1.0 liter 1N sodium hydroxide. The thione starting material is obtained by reaction of thiourea and malononitrile according to Kikugawa, et al., Chem. Pharm. Bull., 25(7), 1811-1821 (1977). In about five minutes following the addition a precipitate forms. After stirring overnight, the reaction mixture is filtered and air-dried affording 135.1 g. (81%) of 4,6-diamino-2-(methylthio)pyrmidine; m.p. 185°-186° (recrystallized from acetonitrile).
Quantity
169 g
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reactant
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146 g
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reactant
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Quantity
1 L
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solvent
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Synthesis routes and methods III

Procedure details

(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester (100 mg; see example 1) was dissolved in 2 ml of acetonitrile, thiourea (23 mg) was added, and the mixture was refluxed under a nitrogen atmosphere for 20 hours. Solvent was then removed in vacuo and the residue was worked into a hygroscopic powder by triturating several times with anhydrous ether yielding (S)-[2-oxo-3-[[(phenylmethoxy)carbonyl]amino]-1-azetidinyl]phosphonic acid, methyl ester, thiuronium salt.
Name
(S)-[1-(Dimethoxyphosphinyl)-2-oxo-3-azetidinyl]carbamic acid, phenylmethyl ester
Quantity
100 mg
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reactant
Reaction Step One
Quantity
2 mL
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solvent
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23 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 4-n-butyl-2-chloromethylpyridine hydrochloride (26.9 g) and thiourea (11.3 g) as the starting materials, 2-(4-n-butylpyrid-2-ylmethyl)isothiourea dihydrochloride (26.4 g), melting at 209° C., is obtained.
Name
2-(4-n-Butylpyrid-2-ylmethyl)isothiourea dihydrochloride
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Synthesis routes and methods V

Procedure details

2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride can be prepared in accordance with the method described in Example 1 for the preparation of 2-(pyrid-2-ylmethyl)isothiourea dihydrochloride. Using 2-chloromethyl-5-methylpyridine hydrochloride (170 g) and thiourea (86 g) as the starting materials, 2-(5-methylpyrid-2-ylmethyl)isothiourea dihydrochloride (160 g) is obtained.
Name
2-(5-Methylpyrid-2-ylmethyl)isothiourea dihydrochloride
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiourea-15N2
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